molecular formula C10H15NO2 B14379728 4-Acetyl-6-methyl-5-oxoheptanenitrile CAS No. 90208-40-5

4-Acetyl-6-methyl-5-oxoheptanenitrile

Cat. No.: B14379728
CAS No.: 90208-40-5
M. Wt: 181.23 g/mol
InChI Key: JWIBQUJNXZSOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Acetyl-6-methyl-5-oxoheptanenitrile is a nitrile-containing organic molecule featuring acetyl, methyl, and ketone functional groups. The absence of direct information precludes a detailed introduction or analysis of its properties, synthesis, or uses.

Properties

CAS No.

90208-40-5

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-acetyl-6-methyl-5-oxoheptanenitrile

InChI

InChI=1S/C10H15NO2/c1-7(2)10(13)9(8(3)12)5-4-6-11/h7,9H,4-5H2,1-3H3

InChI Key

JWIBQUJNXZSOLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(CCC#N)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-methyl-5-oxoheptanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-acetyl-6-methyl-5-oxoheptanoic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with sodium cyanide (NaCN) to yield the nitrile compound.

Industrial Production Methods

In an industrial setting, the production of 4-Acetyl-6-methyl-5-oxoheptanenitrile may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-methyl-5-oxoheptanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-6-methyl-5-oxoheptanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-methyl-5-oxoheptanenitrile involves its reactivity with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical pathways. The ketone and acetyl groups can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key discrepancies include:

  • Functional Groups :
    • 8-O-Acetylshanzhiside Methyl Ester contains acetyloxy, hydroxyl, and ester groups, along with a cyclopenta[c]pyran core .
    • 4-Acetyl-6-methyl-5-oxoheptanenitrile is a linear aliphatic compound with a nitrile (-CN), acetyl (-COCH₃), and ketone (-CO) group.
  • Applications :
    • The former is used as a reference standard, pharmacological agent, and synthetic precursor .
    • The latter’s applications remain unaddressed in the evidence.

Without data on 4-Acetyl-6-methyl-5-oxoheptanenitrile or its structural analogs (e.g., aliphatic nitriles with ketone/acetyl groups), a meaningful comparison cannot be constructed.

Critical Limitations in the Evidence

  • No Data Tables or Research Findings: No solubility, stability, reactivity, or spectroscopic data (e.g., NMR, IR) are available for 4-Acetyl-6-methyl-5-oxoheptanenitrile in the evidence.
  • Lack of Comparative Studies: No literature on analogs (e.g., 5-oxoheptanenitriles with varying substituents) is included.

Recommendations for Future Research

To address the query effectively, the following steps are necessary:

Curate Relevant Sources : Access peer-reviewed journals, patents, or chemical databases (e.g., SciFinder, Reaxys) for data on 4-Acetyl-6-methyl-5-oxoheptanenitrile .

Identify Structural Analogs : Compare with compounds like:

  • 5-Oxohexanenitrile
  • 4-Acetylheptanenitrile
  • 6-Methyl-5-oxoheptanenitrile

Tabulate Key Properties : Include melting points, boiling points, spectroscopic signatures, and synthetic routes.

Highlight Applications : Explore uses in organic synthesis, pharmaceuticals, or materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.